molecular formula C9H7ClN2OS B2398857 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 55327-42-9

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2398857
CAS No.: 55327-42-9
M. Wt: 226.68
InChI Key: DZKPCKCNHUKXTN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKPCKCNHUKXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via two proposed pathways (Scheme 1):

  • Pathway A : Aldehydes react with amines to form protonated aldimines, which condense with ammonia to generate diamino intermediates. Subsequent cyclization with α-diketones yields the imidazole core.
  • Pathway B : Ammonia reacts with α-diketones to form aminoalcohols, which then couple with aldimines to produce the target compound.

Typical Conditions :

  • Catalyst : Acetic acid (5–10 mol%)
  • Solvent : Ethanol or solvent-free
  • Temperature : 80–100°C (thermal) or 120°C (microwave-assisted)
  • Yield : 50–85%
Component Role Example
α-Diketone Cyclization substrate Benzil (C₆H₅CO)₂
Aldehyde Electrophilic partner 2-Chlorobenzaldehyde
Primary amine Nitrogen source Ammonium acetate
Catalyst Acid promoter Acetic acid

Advantages : High atom economy, modular substitution patterns.
Limitations : Requires stoichiometric ammonium acetate and prolonged heating.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (15–30 minutes vs. 6–12 hours thermally) while improving yields by 10–15%. A representative protocol involves:

Procedure

  • Combine benzil (1 mmol), 2-chlorobenzaldehyde (1 mmol), ammonium acetate (2.5 mmol), and acetic acid (5 mol%) in a sealed vessel.
  • Irradiate at 120°C (300 W) for 20 minutes.
  • Purify via column chromatography (hexane/ethyl acetate).

Key Outcomes :

  • Yield : 78% (vs. 65% thermal)
  • Purity : >95% (HPLC)

Solid-Phase Synthesis

Solid-phase methods enable combinatorial library generation. Shin et al. demonstrated a resin-bound approach using Wang resin (Scheme 2):

Steps:

  • Resin Functionalization : Attach a primary amine to Wang resin via carbodiimide coupling.
  • Cyclization : Treat with 2-chlorobenzaldehyde, benzil, and ammonium acetate in acetic acid at 100°C.
  • Cleavage : Release the product using trifluoroacetic acid (TFA).

Performance Metrics :

  • Yield : 50–60% over three steps
  • Purity : 90–92% (LC-MS)

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability. VulcanChem’s proprietary method employs continuous flow reactors for enhanced mixing and heat transfer:

Process Overview

  • Feedstock Preparation : Premix 2-chlorobenzaldehyde, glyoxal, and thiourea in DMF.
  • Continuous Flow Reaction : Pump through a heated reactor (100°C, 10 MPa) with a residence time of 30 minutes.
  • Workup : Crystallize the product from ethanol/water.
Parameter Value
Throughput 5 kg/h
Purity 99.2% (GC)
Solvent Recovery 95% (DMF)

Challenges : Catalyst deactivation over prolonged runs and byproduct formation during crystallization.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost
Four-Component 50–85 6–12 h Moderate Low
Microwave-Assisted 65–78 0.25–0.5 h High Medium
Solid-Phase 50–60 24–48 h Low High
Industrial Flow 70–90 0.5 h High Low

Key Insights :

  • Microwave and flow chemistry offer the best balance of speed and yield.
  • Solid-phase synthesis is niche, suited for small-scale diversification.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound has also been investigated for its anticancer properties. A case study highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The results showed a notable reduction in cell viability in treated groups compared to control groups .

Agricultural Applications

Pesticide Development
Due to its structure, this compound is being explored as a potential pesticide. Its derivatives have shown effectiveness in controlling pests while being less harmful to non-target organisms. Field trials indicated a significant decrease in pest populations with minimal environmental impact .

Material Science

Polymer Synthesis
This compound is also being investigated for its role in synthesizing novel polymers. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. A comparative study demonstrated improved tensile strength and thermal degradation temperatures in polymers modified with this compound .

Table 1: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Table 2: Polymer Properties

PropertyControl PolymerPolymer with Additive
Tensile Strength (MPa)3045
Thermal Degradation (°C)200250

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
  • CAS Number : 55327-42-9
  • Molecular Formula : C₉H₇ClN₂OS
  • Molecular Weight : 234.68 g/mol
  • Structure : The compound features a 2-chlorophenyl group attached to the nitrogen of a dihydroimidazolone ring, with a sulfanyl (-SH) substituent at position 2.

Key Properties :

  • Purity : Available in ≥95% purity (bulk quantities) via suppliers like American Elements .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to the 2-sulfanyl-4,5-dihydro-1H-imidazol-5-one family, where substituents on the nitrogen and sulfur atoms significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Source
This compound C₉H₇ClN₂OS 234.68 2-Chlorophenyl at N1, -SH at C2 Reference compound; moderate lipophilicity due to aryl-Cl
1-[4-(Propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one C₁₂H₁₄N₂OS 234.32 4-Isopropylphenyl at N1, -SH at C2 Increased steric bulk; higher hydrophobicity vs. chlorophenyl analog
1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one C₁₀H₁₆N₂OS 212.31 Cycloheptyl at N1, -SH at C2 Aliphatic substituent enhances solubility but reduces aromatic π-π interactions
3-(2-Chlorobenzyl)-2-thioxoimidazolidin-4-one C₁₀H₉ClN₂OS 240.71 2-Chlorobenzyl at N3, thione (C=S) at C2 Thione group vs. sulfanyl (-SH); altered hydrogen-bonding capacity

Substituent-Driven Property Modifications

  • Lipophilicity : The 2-chlorophenyl group provides moderate lipophilicity (logP ~2.5 estimated), whereas the cycloheptyl analog (logP ~1.8) is less lipophilic due to its aliphatic nature .
  • Bioactivity :
    • The 2-chlorophenyl moiety is associated with antimicrobial synergy in MRSA studies (e.g., CDFII, a structurally related indole derivative) .
    • The isopropylphenyl analog (discontinued commercially) may exhibit altered pharmacokinetics due to steric hindrance .

Crystallographic and Computational Insights

  • Crystallography: Tools like SHELXL and ORTEP-3 are critical for resolving the dihydroimidazolone core’s conformation. For example, the thione analog (C=S) shows a planar imidazolidinone ring, while the sulfanyl (-SH) derivative may exhibit slight puckering .
  • DFT Analysis : Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals ) predict that electron-withdrawing groups (e.g., -Cl) stabilize the imidazolone ring via resonance effects .

Biological Activity

1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C9H7ClN2OS, and it has a molecular weight of 226.68 g/mol. This compound, identified by its CAS number 55327-42-9, exhibits various pharmacological properties that warrant detailed exploration.

The structural characteristics of this compound are crucial for understanding its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC9H7ClN2OS
Molecular Weight226.68 g/mol
IUPAC Name3-(2-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
CAS Number55327-42-9
AppearancePowder
Storage TemperatureRoom Temperature

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have reported that related imidazole derivatives show effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 20 to 70 µM against pathogens like Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. It has been suggested that derivatives of imidazole cores can act as non-competitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission. This mechanism may contribute to their anticonvulsant effects .

Inhibition of Enzymatic Activity

There is evidence that compounds with imidazole structures can inhibit enzymes such as aldose reductase (AR), which is implicated in diabetic complications. This inhibition is crucial for developing therapeutic agents targeting chronic conditions associated with diabetes .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including those similar to our compound. The results demonstrated that certain derivatives exhibited potent activity against multi-drug resistant strains, suggesting a promising avenue for further development .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted to identify the relationship between the chemical structure of imidazole derivatives and their biological activity. It was found that substituents on the phenyl ring significantly influenced antimicrobial potency and selectivity against specific bacterial strains .

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